molecular formula C10H10N2O2 B1315330 Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 80537-14-0

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1315330
CAS No.: 80537-14-0
M. Wt: 190.2 g/mol
InChI Key: RVUORKIVEWOASG-UHFFFAOYSA-N
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Description

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUORKIVEWOASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512051
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80537-14-0
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminopyrazoles with β-ketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate

Comparison: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted applications in medicinal chemistry .

Biological Activity

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • CAS Number : 80537-14-0

This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for various pharmacological activities.

Target Enzymes

This compound primarily acts as an inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3K). PI3K plays a critical role in cell growth, proliferation, and survival, making it a significant target in cancer therapy.

Cellular Effects

Research indicates that this compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This inhibition leads to reduced cell proliferation and increased rates of cell death. In particular, studies have shown that it can significantly affect various cancer cell lines, demonstrating its potential as an anticancer agent.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. A series of derivatives based on this scaffold have shown promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mtb .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Notably, derivatives have been synthesized that demonstrate broad-spectrum anticancer activity across multiple cancer cell lines. For instance, certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 tested cell lines, indicating substantial efficacy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier. These characteristics enhance its potential for therapeutic applications in central nervous system disorders as well as systemic diseases.

Study on Antitubercular Activity

A study focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives reported that one compound significantly reduced bacterial burden in an autoluminescent Mtb-infected mouse model. This finding suggests its potential as a lead compound for future antitubercular drug discovery .

Anticancer Studies

In another study evaluating pyrazolo[1,5-a]pyrimidine derivatives, some compounds displayed enhanced inhibitory effects on cyclin-dependent kinase 2 (CDK2) and neurotrophic receptor tyrosine kinase A (TRKA), leading to significant cytotoxic activity against specific cancerous cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis in treated populations .

Q & A

Basic Research Question

The compound is typically synthesized via condensation reactions involving pyrazole precursors and active carbonyl-containing reagents. Key methodologies include:

  • Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux, yielding pyrazolo[1,5-a]pyrimidine derivatives with CO₂Et functionality .
  • Reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) in the presence of KHSO₄ as a catalyst. Optimization studies suggest that equimolar ratios and acidic conditions enhance cyclization efficiency .

Q. Table 1: Representative Reaction Conditions

PrecursorReagentCatalystSolventYield (%)Reference
5-Amino-3-phenylpyrazoleEthyl 2,4-dioxopentanoateNoneEtOH85–90
3-Amino-pyrazole (1)Enaminone (2a-n)KHSO₄Solvent-free70–95

How is the structural characterization of this compound performed?

Basic Research Question

Structural confirmation relies on spectroscopic and crystallographic techniques :

  • ¹H/¹³C NMR : Key signals include ester carbonyl (δ ~165–170 ppm) and pyrazole/pyridine proton resonances (δ 6.5–8.5 ppm).
  • X-ray crystallography : Reveals planar fused-ring systems (pyrazole and pyridine) with dihedral angles <2° between rings. For example, in ethyl 7-methyl-2-phenyl derivatives, centroid–centroid π-π interactions (3.426 Å) and intermolecular C–H···N hydrogen bonds stabilize the crystal lattice .

Q. Table 2: Crystallographic Data for a Representative Derivative

ParameterValue
Dihedral angle (pyrazole/pyridine)1.31°
C–H···O bond length2.50 Å
π-π stacking distance3.426 Å

How can reaction conditions be optimized to minimize isomeric byproducts?

Advanced Research Question

Isomeric byproducts (e.g., ethyl 5-methyl-2-phenyl vs. 7-methyl-2-phenyl isomers) arise due to regioselectivity challenges. Mitigation strategies include:

  • Temperature control : Reflux in ethanol at 80–90°C favors thermodynamic products via reversible cyclization .
  • Catalyst screening : Acidic catalysts (e.g., KHSO₄) improve reaction specificity by stabilizing intermediates .
  • Chromatographic purification : Silica gel chromatography with petroleum ether/ethyl acetate (8:2 v/v) effectively separates isomers .

What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

Advanced Research Question

Contradictions in spectral data (e.g., overlapping NMR signals) require multimodal validation :

  • 2D NMR (COSY, HSQC) : Resolves ambiguities in proton-proton coupling and carbon-proton correlations.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₄H₁₃N₃O₂ for ethyl 7-methyl-2-phenyl derivatives) with <2 ppm error .
  • X-ray diffraction : Definitive proof of regiochemistry, as seen in studies where dihedral angles and hydrogen-bonding patterns distinguish isomers .

What methodologies are used to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives?

Advanced Research Question

While avoiding commercial focus, research-driven biological evaluation includes:

  • Receptor binding assays : For example, selective peripheral benzodiazepine receptor ligand activity is tested via competitive displacement of radiolabeled ligands .
  • Enzyme inhibition studies : COX-2 selectivity is assessed using in vitro cyclooxygenase assays, comparing IC₅₀ values against reference inhibitors .

How do substituents influence the electronic properties of pyrazolo[1,5-a]pyridine derivatives?

Advanced Research Question

Substituent effects are probed via:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with reactivity.
  • UV-Vis spectroscopy : Electron-withdrawing groups (e.g., CO₂Et) redshift absorption maxima due to extended conjugation .

Q. Table 3: Substituent Effects on Absorption Maxima

Substituentλₘₐₓ (nm)Reference
CO₂Et320
Phenyl335

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
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Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

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